2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Description
2-(6-Ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a pyrido[4,3-d]pyrimidine derivative characterized by:
- Core structure: A tetrahydropyrido[4,3-d]pyrimidin-4-one scaffold, providing a planar, electron-rich aromatic system conducive to π-π stacking and hydrogen bonding.
- Substituents:
- 6-Ethyl group: Enhances lipophilicity and may influence metabolic stability.
- 4-Fluorophenyl group: A common pharmacophore in kinase inhibitors, improving target binding via halogen bonding.
- N-(2-Ethyl-6-methylphenyl)acetamide: A bulky arylacetamide moiety that introduces steric effects and modulates solubility.
Properties
IUPAC Name |
2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O2/c1-4-18-8-6-7-17(3)24(18)29-23(32)16-31-25(19-9-11-20(27)12-10-19)28-22-13-14-30(5-2)15-21(22)26(31)33/h6-12H,4-5,13-16H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRVYMADAOBURW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups that contribute to its biological properties. The key structural components include:
- A tetrahydropyrido[4,3-d]pyrimidine core.
- An ethyl group and a 4-fluorophenyl moiety.
- An acetamide substituent linked to an ethyl-6-methylphenyl group.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties . In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against liver cancer cells (HepG2) and prostate cancer cells (PC-3), indicating potent antiproliferative activity.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 3.12 | Induction of apoptosis |
| PC-3 | 2.15 | Cell cycle arrest at S phase |
These results suggest that the compound can effectively inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Key Kinases : The compound has shown inhibitory activity against various kinases implicated in cancer progression, including VEGFR-2 and AKT pathways.
- Induction of Apoptosis : Mechanistic studies revealed that treatment with the compound leads to increased levels of caspase-3 activation, a hallmark of apoptosis.
Additional Biological Activities
Beyond its anticancer properties, preliminary investigations suggest that this compound may possess:
- Antimicrobial Activity : Initial screening indicated potential efficacy against certain bacterial strains.
- Neuroprotective Effects : Some derivatives within this chemical class have been reported to exhibit neuroprotective properties in models of neurodegeneration.
Case Studies and Research Findings
A number of studies have been conducted to evaluate the biological activity of related compounds within the same class:
- Study on Pyrido[4,3-d]pyrimidines : A comprehensive evaluation highlighted the ability of similar compounds to inhibit tumor growth in vivo, with mechanisms involving modulation of signaling pathways associated with cell survival and proliferation .
- Antiproliferative Screening : A series of analogs were tested for their cytotoxicity against various cancer cell lines. The findings confirmed that modifications in the aromatic substituents significantly influenced their biological activity .
- Structure-Activity Relationship (SAR) : Detailed SAR studies indicated that the presence of electron-withdrawing groups like fluorine enhances the anticancer activity by increasing the lipophilicity and bioavailability of the compounds .
Scientific Research Applications
Structural Characteristics
This compound features a tetrahydropyrido[4,3-d]pyrimidine core structure, which is essential for its biological interactions. The incorporation of a fluorophenyl group and an ethyl-methyl phenyl moiety enhances its solubility and bioactivity. The molecular formula is with a molecular weight of approximately 446.59 g/mol.
Research has indicated that compounds with similar structural motifs exhibit significant biological activities. The following areas highlight the potential applications of this compound:
Anticancer Properties
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For example:
- In vitro studies demonstrated that related compounds effectively inhibited tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- A screening of drug libraries identified novel anticancer compounds through multicellular spheroid assays, suggesting that this compound may also possess anticancer properties.
Enzyme Inhibition
The compound has potential as an inhibitor for various enzymes involved in critical biological pathways:
- Research indicates that it may inhibit enzymes associated with cancer pathways, particularly those involved in cellular signaling and proliferation.
- Similar compounds have been studied for their ability to inhibit the Type III secretion system (T3SS), which is crucial for bacterial virulence and could suggest a role in antimicrobial activity.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the Tetrahydropyrido Core : This step involves cyclization reactions to form the pyrido-pyrimidine structure.
- Introduction of Functional Groups : The addition of the diethylamino group enhances solubility.
- Coupling Reactions : Final steps include coupling with acetamide functionalities to yield the target compound.
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
- Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways.
- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens.
Comparison with Similar Compounds
Core Heterocycle Modifications
Key Observations :
- Pyrido vs. Thieno Cores: Pyrido derivatives exhibit greater planarity and electron density, favoring interactions with ATP-binding pockets in kinases. Thieno analogs (e.g., ) may display altered selectivity due to sulfur’s electronegativity .
- Benzothieno Derivatives: Larger cores () reduce solubility but improve membrane permeability in lipophilic environments .
Substituent Effects on Bioactivity
Key Observations :
- Fluorine vs. Chlorine : Chlorophenyl substituents () increase binding affinity but may elevate toxicity risks .
- Bulkier Groups : The 2-ethyl-6-methylphenyl group in the target compound introduces steric effects that could limit off-target interactions compared to smaller substituents (e.g., 3-fluorophenyl in ) .
Key Observations :
- Synthetic Accessibility : Analogs with chlorophenyl or trifluoromethyl groups (e.g., ) often require specialized reagents, reducing scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
